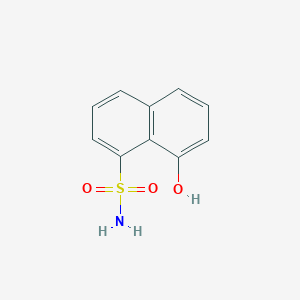

8-Hydroxynaphthalene-1-sulfonamide

Description

8-Hydroxynaphthalene-1-sulfonamide (CAS 6837-95-2) is a naphthalene derivative with a hydroxyl (-OH) group at the 8-position and a sulfonamide (-SO₂NH₂) group at the 1-position. Its molecular formula is C₁₀H₉NO₃, and it has a molecular weight of 223.25 g/mol . This compound is primarily utilized as an intermediate in the synthesis of dyes, fluorescent brighteners, and pigments due to its ability to participate in coupling reactions and modify chromophoric properties . The peri-substitution pattern (positions 1 and 8) enhances its stability and electronic effects, making it valuable in industrial applications.

Properties

CAS No. |

6837-95-2 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

8-hydroxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)9-6-2-4-7-3-1-5-8(12)10(7)9/h1-6,12H,(H2,11,13,14) |

InChI Key |

HLLRSGMRXOBZQB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural and functional distinctions between 8-Hydroxynaphthalene-1-sulfonamide and similar compounds are critical in determining their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

- Peri-substituted compounds (e.g., 8-Hydroxynaphthalene-1-sulfonamide) exhibit stronger intramolecular hydrogen bonding, stabilizing their structure in dye-forming reactions .

- Functional Group Variations: Sulfonamide vs. Sulfonate/Sulfonic Acid: Sulfonamides are less acidic than sulfonic acids (pKa ~10 vs. ~1) due to the electron-donating NH₂ group, affecting their solubility and reactivity in synthetic processes . Amino vs. Hydroxyl Groups: Amino derivatives (e.g., 8-Amino-1-naphthalenesulfonic acid) exhibit basicity and higher reactivity in diazo reactions, whereas hydroxyl groups favor coupling with electrophiles .

Physicochemical Properties

- Solubility :

- Potassium salts (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) are highly water-soluble due to ionic dissociation, whereas sulfonamides like 8-Hydroxynaphthalene-1-sulfonamide likely require polar aprotic solvents .

- Naphthalene-1-sulfonic acid forms hydrates and sodium salts to improve aqueous solubility .

- Thermal Stability :

- Peri-substituted compounds generally exhibit higher thermal stability due to reduced steric strain.

Toxicological Considerations

However, naphthalene derivatives (e.g., methylnaphthalenes) are associated with respiratory and dermal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.